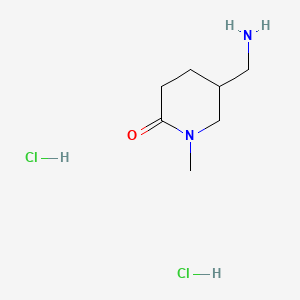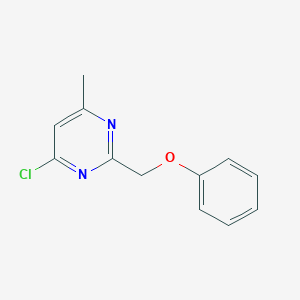
5-Bromo-1,3-oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3-oxazole-4-carbaldehyde is a brominated heterocyclic organic compound. It is characterized by the presence of a bromine atom and an aldehyde group attached to an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Oxazole Derivatives: One common method involves the halogenation of oxazole derivatives using bromine in the presence of a suitable catalyst.
Oxidation of Bromo-oxazoles: Another approach is the oxidation of bromo-oxazoles using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale halogenation reactions, often employing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Ammonia, alkyl halides, and palladium catalysts.
Major Products Formed:
Oxidation: 5-Bromo-1,3-oxazole-4-carboxylic acid.
Reduction: 5-Bromo-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazoles depending on the reagent used.
科学的研究の応用
5-Bromo-1,3-oxazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Bromo-1,3-oxazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in biomolecules, leading to the modulation of biological processes. The bromine atom can also participate in electrophilic substitution reactions, affecting the activity of enzymes and receptors.
類似化合物との比較
1,3-Oxazole-4-carbaldehyde: Lacks the bromine atom.
5-Chloro-1,3-oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-1,3-oxazole-4-carbaldehyde: Bromine atom at a different position on the ring.
Uniqueness: 5-Bromo-1,3-oxazole-4-carbaldehyde is unique due to the presence of the bromine atom at the 5-position, which significantly influences its reactivity and biological activity compared to its chlorinated or differently positioned analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.
特性
分子式 |
C4H2BrNO2 |
|---|---|
分子量 |
175.97 g/mol |
IUPAC名 |
5-bromo-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2BrNO2/c5-4-3(1-7)6-2-8-4/h1-2H |
InChIキー |
FUJUJWUBTKHYNG-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(O1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)

![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)





![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)



